molecular formula C4H2Na2O5 B023054 Disodium epoxysuccinate CAS No. 109578-44-1

Disodium epoxysuccinate

Cat. No.: B023054
CAS No.: 109578-44-1
M. Wt: 176.03 g/mol
InChI Key: BOOBCDRJMPBXQP-UHFFFAOYSA-L
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Description

Disodium epoxysuccinate, also known as disodium oxirane-2,3-dicarboxylate, is a chemical compound with the molecular formula C₄H₂Na₂O₅. It is a disodium salt of epoxysuccinic acid and is characterized by the presence of an epoxide ring and two carboxylate groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium epoxysuccinate can be synthesized through the reaction of maleic anhydride with sodium carbonate or bicarbonate in the presence of hydrogen peroxide as an oxidizing agent. The reaction typically involves the following steps:

  • Dissolution of maleic anhydride in water.
  • Addition of sodium carbonate or bicarbonate to the solution.
  • Introduction of hydrogen peroxide to initiate the oxidation process.
  • Isolation and purification of the resulting this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Disodium epoxysuccinate undergoes various chemical reactions, including:

    Hydrolysis: The epoxide ring can be hydrolyzed to form diols.

    Oxidation: The compound can be further oxidized to produce tartaric acid derivatives.

    Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under mild conditions.

Major Products Formed:

    Hydrolysis: Formation of diols.

    Oxidation: Production of tartaric acid derivatives.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

Disodium epoxysuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential role in enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.

    Medicine: Investigated for its potential therapeutic applications, including its use as a chelating agent.

    Industry: Utilized in the production of biodegradable polymers and as a detergent builder due to its excellent chelating and dispersion properties.

Mechanism of Action

The mechanism of action of disodium epoxysuccinate involves its interaction with specific enzymes, such as epoxide hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring, leading to the formation of diols or other derivatives . The compound’s ability to chelate metal ions also plays a significant role in its various applications, particularly in industrial and biomedical settings.

Comparison with Similar Compounds

Disodium epoxysuccinate can be compared with other similar compounds, such as:

    Disodium terephthalate: Used in the production of polymers and as an anode material in batteries.

    Disodium cromoglycate: Utilized in the treatment of systemic mastocytosis and other medical conditions.

Uniqueness: this compound is unique due to its combination of an epoxide ring and two carboxylate groups, which confer distinct chemical reactivity and versatility in various applications. Its biodegradability and effectiveness as a chelating agent make it an attractive alternative to traditional compounds used in similar applications.

Properties

IUPAC Name

disodium;oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOBCDRJMPBXQP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3272-11-5 (Parent)
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9068241
Record name Disodium epoxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40618-18-6, 109578-44-1
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium epoxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium epoxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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